2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(pyridin-4-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;/h1-4H,5-6,9H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVRTGRGASBZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-62-1 | |
| Record name | 2-amino-N-[(pyridin-4-yl)methyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Preparation Methods
Several synthetic approaches have been reported for preparing compounds structurally related to 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride. The methods generally involve:
- Amide bond formation between an amino acetamide derivative and a pyridin-4-ylmethyl amine or related intermediate.
- Salt formation with hydrochloric acid to obtain the hydrochloride salt.
- Purification by extraction, crystallization, or chromatography.
Below are detailed preparation methods adapted and analyzed from diverse literature sources.
Method A: Amide Coupling Using Carbodiimide Activation
- Starting materials: 2-aminoacetamide and 4-(aminomethyl)pyridine.
- Coupling reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or similar carbodiimide.
- Solvent: Pyridine or dimethylformamide (DMF).
- Conditions: Stirring at room temperature (20–25 °C) for 12–24 hours.
- Workup: Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate.
- Purification: Silica gel column chromatography or preparative HPLC.
- Final step: Treatment of the purified free base with hydrochloric acid in dioxane or methanol to afford the hydrochloride salt.
| Parameter | Details |
|---|---|
| Starting material ratio | 1:1.3 (acetamide : pyridinyl amine) |
| Coupling reagent | EDCI, 3 equivalents |
| Reaction temperature | 25 °C |
| Reaction time | 12 hours |
| Yield | 70–85% (crude product) |
| Purification method | Prep-HPLC or silica gel column |
| Salt formation | HCl/dioxane, 20 °C, 12 hours |
This method is adapted from a general amide synthesis procedure reported in medicinal chemistry literature, showing efficient coupling and good yields.
Method B: Reductive Amination Followed by Salt Formation
- Starting materials: Pyridin-4-ylmethyl aldehyde and aminoacetamide.
- Reductive amination reagent: Sodium cyanoborohydride (NaBH3CN).
- Solvent: Methanol or tetrahydrofuran (THF).
- Conditions: Stirring at 0–60 °C for 16 hours.
- Workup: Addition of water and extraction with ethyl acetate.
- Purification: Filtration and preparative HPLC.
- Salt formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.
| Parameter | Details |
|---|---|
| Reductive agent | NaBH3CN, 2 equivalents |
| Reaction temperature | 0–60 °C |
| Reaction time | 16 hours |
| Yield | 60–75% (after purification) |
| Purification method | Prep-HPLC |
| Salt formation | HCl in methanol or dioxane |
This method is useful when the direct amide coupling is challenging or when the aldehyde intermediate is readily available.
Method C: Direct Amide Formation via Acid Chloride Intermediate
- Starting materials: 4-(pyridin-4-ylmethyl)amine and chloroacetyl chloride.
- Reaction conditions: Addition of acid chloride to amine in an inert solvent such as dichloromethane at 0–5 °C.
- Base: Triethylamine or pyridine to scavenge HCl.
- Workup: Quenching with water, extraction, drying.
- Purification: Crystallization or chromatography.
- Salt formation: Treatment with HCl gas or hydrochloric acid solution to form the hydrochloride salt.
| Parameter | Details |
|---|---|
| Acid chloride equivalents | 1.1 equivalents |
| Base | Triethylamine, 2 equivalents |
| Temperature | 0–5 °C |
| Reaction time | 2–4 hours |
| Yield | 65–80% |
| Purification | Crystallization or column chromatography |
| Salt formation | HCl gas bubbling or HCl solution |
This classical approach is widely used for amide synthesis when acid chlorides are accessible and stable.
Purification and Characterization
- Purification: Silica gel chromatography, preparative HPLC, or crystallization from suitable solvents (methanol, ethyl acetate).
- Salt formation: Hydrochloride salt is commonly prepared by treating the free base with hydrochloric acid in dioxane or methanol at ambient temperature.
- Characterization: Confirmed by NMR (1H, 13C), MS (ESI), melting point, and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| A | EDCI coupling in pyridine, RT, 12 h | Mild conditions, high purity | 70–85% | Needs careful purification |
| B | Reductive amination with NaBH3CN, 0–60 °C, 16 h | Useful for aldehyde precursors | 60–75% | Multiple steps, moderate yield |
| C | Acid chloride + amine, 0–5 °C, 2–4 h | Straightforward, classical method | 65–80% | Requires acid chloride handling |
Research Findings and Notes
- The carbodiimide-mediated coupling (Method A) is widely preferred for its operational simplicity and good yields without harsh reagents.
- Reductive amination (Method B) is advantageous when the aldehyde is available or when mild conditions are required to preserve sensitive groups.
- Acid chloride method (Method C) is classical but requires careful handling of corrosive reagents.
- Hydrochloride salt formation improves compound stability and solubility, essential for pharmaceutical applications.
- Purification by preparative HPLC ensures high purity suitable for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in water.
Major Products Formed:
Oxidation: 2-Nitro-N-(pyridin-4-ylmethyl)acetamide.
Reduction: 2-Amino-N-(pyridin-4-ylmethyl)piperidine.
Substitution: 2-Amino-N-(pyridin-4-ylmethyl)acetate.
Scientific Research Applications
Chemistry: In chemistry, 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between pyridine derivatives and biological targets. It can serve as a probe to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with proteins, enzymes, or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
(a) 2-Chloro-N-(4-methylpyridin-2-yl)acetamide (C₈H₉ClN₂O)
- Molecular Weight : 184.62 g/mol .
- Key Differences: Replaces the pyridin-4-ylmethyl group with a 4-methylpyridin-2-yl moiety. The chloroacetamide backbone is retained, but the absence of a free amino group reduces hydrogen-bonding capacity.
- Synthesis: Reacts 2-amino-4-methylpyridine with chloroacetyl chloride in dichloromethane (68% yield) .
(b) N-(4-Chloropyridin-2-yl)acetamide (C₇H₇ClN₂O)
- Molecular Weight : 186.60 g/mol .
- Key Differences: Lacks the aminomethyl spacer, directly linking the acetamide to a chlorinated pyridine ring.
(c) 2-Amino-N-(4-iodophenyl)acetamide Hydrochloride (C₈H₁₀ClIN₂O)
Heterocyclic and Aliphatic Variants
(a) 2-Amino-N-(oxan-4-ylmethyl)acetamide Hydrochloride (C₈H₁₆ClN₂O₂)
- Molecular Weight : 223.15 g/mol .
- Key Differences : Substitutes pyridine with a tetrahydropyran (oxane) ring, increasing conformational flexibility and reducing aromatic π-π interactions.
(b) 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride (C₄H₁₀ClFN₂O)
- Molecular Weight : 156.59 g/mol .
- Key Differences : Replaces the pyridinylmethyl group with a fluoroethyl chain, enhancing metabolic stability but reducing planar rigidity.
(a) Thiazole Derivatives (e.g., 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide)
- Activity: Exhibits inhibitory zones against Fusarium monoliforme (19 mm) and Aspergillus flavus (34 mm) .
- Key Differences : Incorporates a thiazole ring, which enhances antimicrobial activity compared to pyridine-based acetamides.
(b) CK1δ Inhibitors (e.g., 2-Chloro-N-(4-methylpyridin-2-yl)acetamide)
Structural and Functional Analysis
Table 1: Comparative Molecular Properties
Key Observations
- Electronic Effects : Pyridine rings enhance π-stacking interactions, while halogenated aryl groups (e.g., iodophenyl) increase steric bulk and lipophilicity .
- Biological Relevance: Thiazole and pyrimidine analogs show pronounced antimicrobial activity, whereas pyridine-based compounds are often intermediates in kinase inhibitor synthesis .
- Synthetic Flexibility : Chloroacetamide derivatives serve as versatile intermediates for further modifications, such as nucleophilic displacement or cross-coupling reactions .
Biological Activity
2-Amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.67 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties similar to other pyridine derivatives, which are known to influence several biochemical pathways:
- Receptor Interaction : It potentially acts as an antagonist at adenosine receptors, which are implicated in numerous physiological processes.
- Enzyme Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), a crucial signaling molecule in various cellular processes.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various bacterial strains. In vitro studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis and function.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Parkinson's disease.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good bioavailability and a favorable clearance rate. Studies report that the compound exhibits a half-life conducive to effective dosing regimens.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a low toxicity profile in animal models, with no significant adverse effects noted at therapeutic doses.
Q & A
Q. What are the standard synthetic routes for 2-amino-N-(pyridin-4-ylmethyl)acetamide hydrochloride?
The synthesis typically involves amide bond formation between a glycine derivative and a pyridinylmethylamine precursor. Key steps include:
- Coupling reaction : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane to activate the carboxyl group for nucleophilic attack .
- Hydrochloride salt formation : Post-synthesis treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography for higher purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the pyridinylmethyl and acetamide moieties. For example, the pyridine ring protons typically resonate at δ 8.5–7.5 ppm, while the methylene group adjacent to the amide appears at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and isotopic pattern matching the molecular formula .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to risks of skin/eye irritation and respiratory toxicity (H315, H319, H335) .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Catalyst Use : Substoichiometric DMAP (4-dimethylaminopyridine) improves amide coupling efficiency .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
Q. How do researchers resolve structural ambiguities in crystallographic data?
Q. What computational approaches are suitable for studying its biological interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to pyridine-sensitive targets (e.g., kinases). Key parameters include:
- MD Simulations : GROMACS or AMBER assess conformational stability in aqueous environments (pH 5.4–7.4) .
Q. How should researchers address discrepancies between experimental and theoretical data (e.g., NMR vs. computational predictions)?
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., rotameric states of the pyridinylmethyl group) via variable-temperature NMR .
- pH-Dependent Shifts : Adjust computational models to reflect experimental pH (e.g., protonation of the pyridine nitrogen at low pH) .
- Validation : Cross-check with IR spectroscopy for hydrogen-bonding patterns or XRD for solid-state conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
